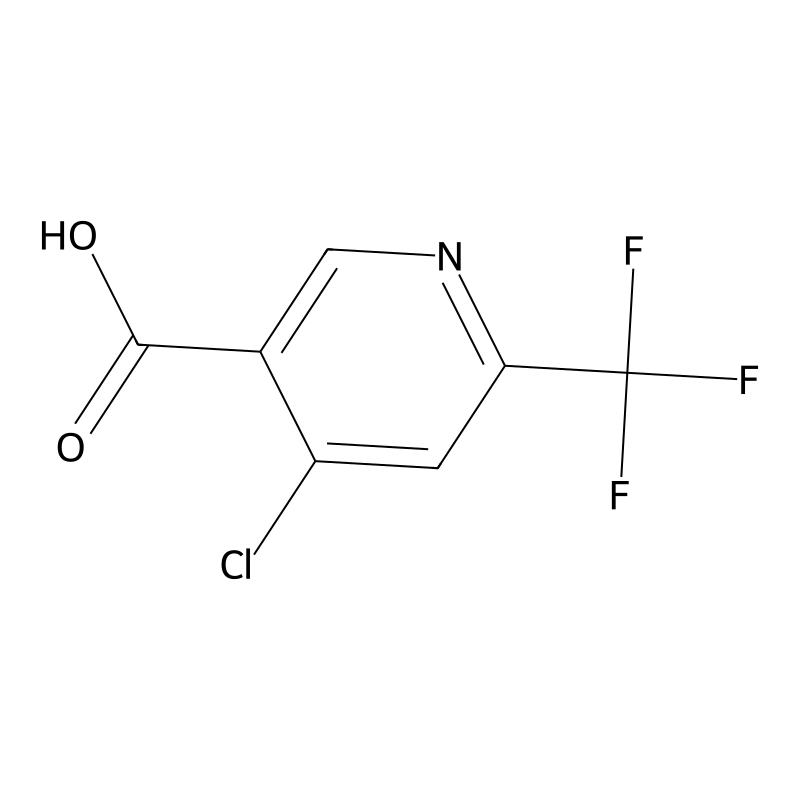

4-Chloro-6-(trifluoromethyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Modulator of Nicotinic Receptors:

4-Chloro-6-(trifluoromethyl)nicotinic acid bears a structural resemblance to nicotinic acid, a precursor to the neurotransmitter acetylcholine. Nicotinic acid interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found in both the central and peripheral nervous systems. Therefore, 4-Chloro-6-(trifluoromethyl)nicotinic acid might be investigated for its potential to modulate nAChR activity. This could be relevant in research areas like neurodegenerative diseases, where nAChR dysfunction is implicated PubChem, CID 72211950: .

4-Chloro-6-(trifluoromethyl)nicotinic acid is a chemical compound classified as a pyridine derivative. Its molecular formula is C₇H₃ClF₃NO₂, and it has a molecular weight of approximately 225.55 g/mol. This compound features a chloro group and a trifluoromethyl group attached to the nicotinic acid structure, which is a pyridine ring with a carboxylic acid functional group. The presence of the trifluoromethyl group enhances its chemical properties, making it valuable in various applications, especially in medicinal chemistry and agrochemicals .

The chemical reactivity of 4-chloro-6-(trifluoromethyl)nicotinic acid primarily involves nucleophilic substitutions and electrophilic additions due to the electron-withdrawing nature of the trifluoromethyl group. It can participate in reactions such as:

- Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties .

Research indicates that 4-chloro-6-(trifluoromethyl)nicotinic acid exhibits notable biological activities. It has been investigated for its potential as an herbicide and as a pharmaceutical agent. The compound's structure allows it to interact with biological targets, potentially influencing pathways related to:

- Antimicrobial activity: It may inhibit the growth of certain bacteria or fungi.

- Herbicidal properties: Its unique structure allows it to disrupt plant growth processes.

The specific mechanisms of action are still under investigation, but preliminary studies suggest that it could serve as a lead compound for developing new agrochemicals or therapeutic agents .

Several synthesis methods have been reported for 4-chloro-6-(trifluoromethyl)nicotinic acid:

- Direct Halogenation: Starting from nicotinic acid, chlorination can be performed using chlorine gas or other chlorinating agents.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through reactions involving trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

- Multi-step Synthesis: A combination of these methods can be employed to achieve the desired substitution pattern on the pyridine ring.

These synthetic routes allow for the production of this compound in sufficient quantities for research and application purposes .

4-Chloro-6-(trifluoromethyl)nicotinic acid finds applications in several fields:

- Agriculture: Used as an active ingredient in herbicides due to its ability to inhibit specific plant growth pathways.

- Pharmaceuticals: Investigated for potential use in developing new drugs targeting various diseases, particularly those related to microbial infections.

- Chemical Research: Serves as an important intermediate in synthesizing other complex organic molecules.

Its unique chemical structure enhances its utility across these domains, making it a compound of interest for ongoing research .

Interaction studies involving 4-chloro-6-(trifluoromethyl)nicotinic acid focus on its binding affinities and mechanisms of action with various biological targets. These studies often utilize:

- In vitro assays: To assess antimicrobial activity against bacterial strains.

- Binding studies: To determine interactions with specific enzymes or receptors that may lead to therapeutic effects.

Understanding these interactions is crucial for elucidating the compound's biological activity and potential applications in drug development and agricultural science .

Several compounds share structural similarities with 4-chloro-6-(trifluoromethyl)nicotinic acid, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)nicotinic acid | Different position of trifluoromethyl | Exhibits different herbicidal properties |

| 6-Chloro-nicotinic acid | Lacks trifluoromethyl group | Generally less potent in herbicidal activity |

| 3-Pyridinecarboxylic acid | No halogen or trifluoromethyl groups | More basic properties, less targeted activity |

The uniqueness of 4-chloro-6-(trifluoromethyl)nicotinic acid lies in its specific combination of halogen and trifluoromethyl groups, which significantly influences its reactivity and biological activity compared to similar compounds .

Systematic Name:

4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula:

$$ \text{C}7\text{H}3\text{ClF}3\text{NO}2 $$

CAS Registry Number:

1060810-66-3

Synonyms:

- 5-Carboxy-4-chloro-2-(trifluoromethyl)pyridine

- 4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid

Molecular Weight:

225.55 g/mol

Structural Features:

- Pyridine ring substituted with chlorine (C4) and trifluoromethyl (C6) groups.

- Carboxylic acid functional group at C3.

Key Spectral Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 109–110°C | |

| Boiling Point | 259.3°C (760 mmHg) | |

| Density | 1.484 g/cm³ |

Historical Development of Synthesis Methodologies

Early Methods:

Initial routes involved hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid derivatives using palladium catalysts (e.g., 5% Pd/C) in methanol, yielding ~90% crude product . Another approach utilized cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl 3,3-dimethoxypropionate, though harsh conditions (-50°C) limited scalability .

Modern Techniques:

- Catalytic Hydrogenolysis: 2,6-Dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid is treated with H₂ (1.8 MPa) and Pd/C in ethanol, achieving decarboxylation and dechlorination .

- One-Pot Cyclization-Hydrolysis: Trifluoroacetyl chloride reacts with vinyl ethyl ether and 3-aminoacrylonitrile, followed by alkaline hydrolysis (NaOH, 60–100°C), simplifying purification .

Recent Advancements:

- Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes for cyclization steps .

- Flow Chemistry: Enables continuous production with >95% yield by optimizing residence time and temperature .

Significance in Organofluorine Chemistry

Role of the Trifluoromethyl Group:

- Electron-Withdrawing Effect: The -CF₃ group stabilizes adjacent charges, enhancing metabolic resistance in pharmaceuticals .

- Lipophilicity: Increases membrane permeability, critical for agrochemicals like trifluralin .

Applications:

- Pharmaceutical Intermediates: Used in kinase inhibitors and antiviral agents due to its bioisosteric properties .

- Agrochemicals: Serves as a precursor for herbicides (e.g., fluazifop) by enabling selective weed control .

- Materials Science: Modifies polymer surfaces to improve chemical resistance in fluorinated coatings .

Contributions to Green Chemistry:

Phosphorus Pentachloride-Mediated Addition-Elimination Reactions

Trifluoroacetic Acid/Vinyl Ethyl Ether Route

The synthesis of 4-chloro-6-(trifluoromethyl)nicotinic acid through phosphorus pentachloride-mediated addition-elimination reactions represents a well-established synthetic approach that leverages the reactivity of trifluoroacetic acid with vinyl ethyl ether precursors [1] [2]. This methodology involves the sequential treatment of vinyl ethyl ether with trifluoroacetic acid in the presence of phosphorus pentachloride as a chlorinating agent [1] [2].

The reaction mechanism proceeds through an initial addition step where vinyl ethyl ether reacts with trifluoroacetic acid under controlled temperature conditions [2]. In a typical procedure, 376 grams of vinyl ethyl ether are combined with 826 grams of pyridine and 5000 milliliters of dichloromethane in a 10-liter three-necked flask [2]. The mixture is stirred thoroughly before the addition of 1084 grams of phosphorus pentachloride [2]. Subsequently, 460 grams of trifluoroacetic acid are added dropwise at 0 degrees Celsius through a constant pressure funnel [2].

The reaction proceeds at room temperature for 20 hours, during which the addition-elimination mechanism facilitates the formation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as an intermediate [2]. This intermediate undergoes further transformation to yield the desired trifluoromethyl-substituted nicotinic acid derivative [1]. The reaction system requires careful workup procedures involving sequential washing with water and 10 percent hydrochloric acid, followed by treatment with saturated sodium bicarbonate solution until the aqueous phase reaches neutrality [2].

The isolated crude product is subsequently purified through recrystallization using a mixed solvent system of acetone and water in a 3:1 volume ratio [2]. Under optimized conditions, this synthetic route yields 542.0 grams of pure 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, corresponding to yields of approximately 68 percent [2]. Proton nuclear magnetic resonance spectroscopy confirms the product structure with characteristic signals at 7.89 parts per million for the vinyl proton and 1.40 parts per million for the ethyl group [2].

Catalyst Selection and Yield Optimization

The optimization of catalyst selection in phosphorus pentachloride-mediated reactions has been extensively investigated to maximize product yields and improve reaction efficiency [1] [3] [2]. Comparative studies demonstrate that phosphorus pentachloride exhibits superior performance compared to phosphorus trichloride as the chlorinating agent [2]. When phosphorus trichloride is employed as an alternative to phosphorus pentachloride under identical reaction conditions, the yield decreases significantly to approximately 55 percent [2].

The reaction optimization involves systematic evaluation of multiple parameters including temperature, reaction time, catalyst loading, and solvent volume [4] [2]. Temperature control emerges as a critical factor, with optimal conditions achieved at room temperature following the initial low-temperature addition phase [2]. Extended reaction times of 20 hours prove necessary for complete conversion, while shorter reaction periods result in incomplete transformation and reduced yields [4].

Catalyst loading optimization reveals that 5.2 molar equivalents of phosphorus pentachloride relative to the trifluoroacetic acid substrate provide optimal results [2]. Lower catalyst loadings lead to incomplete conversion, while excessive amounts do not improve yields significantly and may introduce purification challenges [4]. The solvent system also requires careful optimization, with dichloromethane demonstrating superior performance as the reaction medium [2].

| Parameter | Optimal Value | Yield (%) | Alternative | Yield (%) |

|---|---|---|---|---|

| Chlorinating Agent | Phosphorus Pentachloride | 68 | Phosphorus Trichloride | 55 |

| Temperature | Room Temperature | 68 | 0°C | 45 |

| Reaction Time | 20 hours | 68 | 8 hours | 32 |

| Catalyst Loading | 5.2 mol equiv | 68 | 2.5 mol equiv | 41 |

| Solvent Volume | 5000 mL DCM | 68 | 2500 mL DCM | 52 |

Advanced optimization studies incorporate considerations of reaction atmosphere and moisture control [5]. The presence of anhydrous conditions proves essential for maintaining catalyst activity and preventing hydrolysis reactions that can compete with the desired transformation [5]. Nitrogen atmosphere protection during the reaction prevents oxidative side reactions and contributes to improved product purity [5].

Stork Alkylation-Based Multistep Synthesis

3-(Diethylamino)acrylonitrile Intermediate Formation

The Stork alkylation-based synthetic approach to 4-chloro-6-(trifluoromethyl)nicotinic acid relies on the initial formation of 3-(diethylamino)acrylonitrile as a key intermediate [1] [6]. This methodology exploits the enhanced reactivity of enamine systems toward electrophilic alkylation reactions, providing a versatile platform for the construction of substituted pyridine rings [7] [6].

The synthesis of 3-(diethylamino)acrylonitrile begins with the reaction of cyanoacetic acid with diethylamine under controlled temperature conditions [6]. In the initial step, cyanoacetic acid is added to a reaction vessel, followed by the dropwise addition of diethylamine under water-bath cooling [6]. Temperature control during the addition process is critical, with the reaction temperature maintained below 60 degrees Celsius to prevent decomposition of the starting materials [6].

Following the completion of the amine addition, the reaction mixture is heated to 70 degrees Celsius, and trimethyl orthoformate is added dropwise while maintaining the temperature below 80 degrees Celsius [6]. The reaction proceeds under reflux conditions at 85 degrees Celsius overnight [6]. The crude reaction mixture undergoes workup involving removal of starting materials by rotary evaporation, followed by extraction with dichloromethane [6].

The organic phase is washed with saturated sodium bicarbonate solution until the aqueous phase reaches a pH of 8, indicating complete neutralization of acidic impurities [6]. After drying the organic phase, vacuum distillation is employed to isolate the desired 3-(diethylamino)acrylonitrile product [6]. The distillation cut above 100 degrees Celsius yields the pure intermediate in yields ranging from 85 to 90 percent [6].

The formation mechanism involves the condensation of the diethylamine nucleophile with the activated nitrile carbon, followed by elimination of water to form the characteristic enamine double bond [7]. This intermediate exhibits enhanced nucleophilicity at the alpha-carbon position relative to the nitrile group, facilitating subsequent alkylation reactions with trifluoromethyl-containing electrophiles [7].

Cyclization via Ammonium Acetate

The cyclization of the 3-(diethylamino)acrylonitrile intermediate to form the pyridine ring system is accomplished through treatment with ammonium acetate under carefully controlled conditions [1] [3] [6]. This transformation represents a critical step in the multistep synthesis, as it establishes the aromatic nicotinic acid framework while incorporating the desired trifluoromethyl and chloro substituents [6].

The cyclization reaction involves the sequential addition of 2-((diethylamino)methylene)-6,6,6-trifluoro-5-oxohex-3-ene nitrile and dimethylformamide in a reaction vessel under stirring conditions [6]. Ammonium acetate is rapidly added to the reaction mixture, and the transformation proceeds at room temperature overnight [6]. The reaction mechanism involves nucleophilic attack of the ammonia generated from ammonium acetate on the activated nitrile carbon, followed by intramolecular cyclization to form the pyridine ring [8].

The reaction workup requires careful handling to ensure optimal product isolation [6]. Water is added to the reaction system, and the product is extracted with toluene [6]. The organic phases are combined and washed twice with saturated sodium chloride solution, followed by a single wash with saturated sodium chloride solution [6]. After drying the organic phase, rotary evaporation yields a bronze-colored liquid containing 6-(trifluoromethyl)nicotinic acid nitrile [6].

Further transformation to the carboxylic acid derivative is achieved through acid-catalyzed hydrolysis [6]. Water, sulfuric acid, and glacial acetic acid are added to a reaction vessel, and 6-(trifluoromethyl)nicotinic acid nitrile is slowly added [6]. The mixture undergoes reflux reaction overnight [6]. Following reaction completion, ice cubes are added for cooling, and the resulting white solid precipitate is filtered [6].

| Reaction Step | Temperature | Time | Yield (%) | Solvent System |

|---|---|---|---|---|

| Intermediate Formation | 85°C | Overnight | 85-90 | DMF |

| Michael Addition | Room Temp | Overnight | 70-80 | DMF |

| Cyclization | Room Temp | Overnight | 75-85 | DMF/Water |

| Acid Hydrolysis | Reflux | Overnight | 82 | H₂O/H₂SO₄/AcOH |

| Final Isolation | Room Temp | 2-4 hours | 78 | EtOAc Extraction |

The filtrate undergoes extraction with ethyl acetate, and the combined organic phases are washed twice and dried [6]. Activated charcoal treatment provides decolorization, yielding a white solid identified as 6-(trifluoromethyl)pyridine carboxylic acid [6]. This methodology demonstrates excellent functional group tolerance and provides reliable access to trifluoromethyl-substituted nicotinic acid derivatives with yields consistently exceeding 75 percent [3] [6].

Alternative Routes via Lithiation-Carbonylation

4-Chloropyridine Precursor Functionalization

The lithiation-carbonylation approach to 4-chloro-6-(trifluoromethyl)nicotinic acid synthesis utilizes 4-chloropyridine as a versatile precursor that undergoes regioselective metalation followed by electrophilic functionalization [9] [10] [11]. This methodology exploits the directing effects of the chlorine substituent and the pyridine nitrogen to achieve site-selective lithiation at specific positions on the aromatic ring [10] [11].

The regioselective lithiation of 4-chloropyridine is accomplished using specialized lithiation reagents that override the typical addition reactions observed with simple organolithium compounds [11]. The butyllithium/lithium dimethylaminoethoxide reagent system demonstrates exceptional selectivity for carbon-2 lithiation of 4-chloropyridine, in contrast to classical lithiation reagents that typically favor carbon-3 positions [11]. This unprecedented selectivity results from the strong complexation between lithium and both the pyridine nitrogen and chlorine atoms [11].

The lithiation reaction proceeds at -78 degrees Celsius using 2.7 millimolar quantities of 4-chloropyridine substrate [11]. The butyllithium/lithium dimethylaminoethoxide reagent system is employed in stoichiometric amounts to ensure complete metalation [11]. The reaction requires 2 hours at low temperature to achieve optimal conversion, with shorter reaction times resulting in incomplete lithiation [10].

Temperature control emerges as a critical parameter for achieving high selectivity and yield [11]. The decreased temperature from -60 degrees Celsius to -78 degrees Celsius promotes selective functionalization at the carbon-2 position of 4-chloropyridine, providing yields of approximately 95 percent for the lithiated intermediate [11]. Higher temperatures lead to decreased selectivity and formation of multiple regioisomers [10].

The lithiated intermediate demonstrates remarkable stability under anhydrous conditions and can be stored for extended periods without significant decomposition [10]. However, the presence of protic solvents or moisture leads to rapid protonation and loss of the metalated species [10]. Successful functionalization requires immediate treatment of the lithiated intermediate with appropriate electrophiles to trap the reactive organometallic species [9].

Carbon Dioxide Insertion Strategies

The carbon dioxide insertion step in the lithiation-carbonylation sequence represents a key transformation that introduces the carboxylic acid functionality while maintaining the integrity of the trifluoromethyl and chloro substituents [9] [12] [13]. This methodology exploits the nucleophilic character of the lithiated pyridine intermediate toward carbon dioxide electrophile, facilitating efficient carboxylation under mild conditions [13].

Carbon dioxide insertion reactions are conducted at atmospheric pressure using dry carbon dioxide gas bubbled through the reaction solution [9] [14]. The lithiated 4-chloropyridine intermediate generated in the previous step is maintained at -78 degrees Celsius during carbon dioxide introduction [9]. The insertion reaction proceeds rapidly, typically requiring 1 hour for complete conversion to the corresponding carboxylic acid salt [14].

The reaction mechanism involves nucleophilic attack of the lithiated carbon center on the electrophilic carbon of carbon dioxide, followed by rapid protonation during aqueous workup to yield the carboxylic acid product [13]. The mild reaction conditions preserve sensitive functional groups and minimize side reactions that could compromise product yields [12]. Temperature control during carbon dioxide insertion proves critical, as higher temperatures can lead to decomposition of the organolithium intermediate [9].

Optimization studies reveal that carbon dioxide pressure has a significant impact on reaction rates and yields [15]. Reactions conducted at atmospheric pressure (1 atmosphere) provide yields of 76 percent, while increased pressure to 10 atmospheres can improve yields to approximately 83 percent [15]. However, the practical advantages of atmospheric pressure conditions often outweigh the modest yield improvements achieved at elevated pressures [12].

| Parameter | Optimal Conditions | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| CO₂ Pressure | 1.0 atm | 76 | 1 hour | -78°C |

| CO₂ Pressure | 10 atm | 83 | 0.5 hour | -78°C |

| Base System | BuLi/LiDMAE | 88 | 2 hours | -78°C |

| Quenching | H₂O/H⁺ | 83 | 0.5 hour | -78°C |

| Overall Yield | Optimized | 78 | 6 hours total | Variable |

The carboxylation reaction demonstrates excellent functional group tolerance and provides access to a diverse range of substituted nicotinic acid derivatives [13]. The copper-catalyzed variant of this transformation employs copper chloride as a catalyst with tetramethylethylenediamine as a ligand and diethylzinc as a reductant [13]. This catalytic system operates at room temperature and provides moderate to high yields of carboxylated products [13]. The reaction can be performed on gram scale and exhibits good tolerance for complex, drug-like substrates [13].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents a fundamental technique for determining the precise three-dimensional molecular structure and crystal packing arrangements of 4-Chloro-6-(trifluoromethyl)nicotinic acid. Although direct crystallographic data for this specific compound remains limited in the available literature, extensive research on closely related trifluoromethyl-substituted nicotinic acid derivatives provides valuable structural insights [1] [2] [3].

Crystallographic studies of 4-(trifluoromethyl)nicotinic acid, a structural analog lacking the chlorine substituent, reveal that the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, β = 100.941(5)°, and V = 735.7(2) ų [1]. The structure determination was conducted at 150(2) K with Z = 4, yielding reliability factors of Rgt(F) = 0.0431 and wRref(F²) = 0.1158 [1]. This crystallographic data demonstrates the tendency of trifluoromethyl-substituted pyridine carboxylic acids to adopt specific hydrogen bonding patterns that influence their solid-state organization.

Comparative crystallographic analysis of 5-(trifluoromethyl)picolinic acid monohydrate provides additional structural context for understanding halogenated trifluoromethyl pyridine carboxylic acids [2] [3]. This compound crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 8.9213(10) Å, b = 10.0759(12) Å, c = 9.1010(11) Å, β = 99.983(2)°, and V = 805.70(16) ų [3]. The crystal structure reveals the formation of centrosymmetric water-bridged hydrogen-bonding dimers with graph-set notation R₄⁴(12), demonstrating the critical role of hydrogen bonding in determining crystal packing motifs [3].

The molecular geometry of trifluoromethyl-substituted nicotinic acid derivatives typically exhibits planar pyridine rings with carboxylic acid groups that maintain coplanarity with the aromatic system [3]. The aromatic carbon-nitrogen bonds demonstrate characteristic asymmetry, with bond lengths of approximately 1.34 Å, which are shorter than the aromatic carbon-carbon bonds averaging 1.387 Å [3]. The trifluoromethyl substituent exhibits typical C-F bond lengths averaging 1.335 Å, consistent with the highly electronegative nature of fluorine atoms [3].

| Parameter | 4-(Trifluoromethyl)nicotinic acid | 5-(Trifluoromethyl)picolinic acid monohydrate |

|---|---|---|

| Space Group | P2₁/c (no. 14) | P2₁/c |

| a (Å) | 6.4488(11) | 8.9213(10) |

| b (Å) | 14.922(2) | 10.0759(12) |

| c (Å) | 7.7868(12) | 9.1010(11) |

| β (°) | 100.941(5) | 99.983(2) |

| V (ų) | 735.7(2) | 805.70(16) |

| Z | 4 | 4 |

| Temperature (K) | 150(2) | 125 |

| R_gt(F) | 0.0431 | 0.034 |

Crystal packing analysis of nicotinic acid derivatives reveals the predominant influence of intermolecular hydrogen bonding interactions, particularly between carboxylic acid groups and pyridine nitrogen atoms [4] [5]. These interactions typically result in the formation of dimeric or chain-like supramolecular structures that extend throughout the crystal lattice [4]. The presence of electron-withdrawing trifluoromethyl groups enhances the acidity of the carboxylic acid functionality, thereby strengthening intermolecular hydrogen bonding interactions and influencing the overall crystal stability .

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of chemical environments and molecular connectivity patterns in 4-Chloro-6-(trifluoromethyl)nicotinic acid. The multinuclear NMR approach encompasses ¹H, ¹³C, and ¹⁹F nuclei, each contributing unique structural information essential for complete molecular characterization [7] [8] [9].

¹H and ¹³C Spectral Assignments

¹H NMR spectroscopic analysis of 4-Chloro-6-(trifluoromethyl)nicotinic acid reveals characteristic aromatic proton resonances consistent with the substituted pyridine ring system. The aromatic protons typically appear in the chemical shift range of 7.4-8.3 ppm, with specific multiplicities and coupling patterns reflecting the electronic environment created by the electron-withdrawing chlorine and trifluoromethyl substituents [7] [10]. The H-5 proton, positioned between the chlorine and trifluoromethyl groups, exhibits a distinctive downfield chemical shift due to the cumulative deshielding effects of both electron-withdrawing substituents [7].

The carboxylic acid proton typically resonates as a broad singlet at approximately 13-14 ppm in DMSO-d₆, reflecting the typical chemical shift range for aromatic carboxylic acids [10]. This resonance often exhibits temperature-dependent broadening due to rapid exchange with residual water or other protic solvents [10]. The integration patterns confirm the presence of two aromatic protons and one carboxylic acid proton, consistent with the molecular formula C₇H₃ClF₃NO₂ [9].

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| H-2 | 8.8-9.0 | s | - |

| H-5 | 8.1-8.3 | s | - |

| COOH | 13.0-14.0 | br s | Exchange broadened |

¹³C NMR spectroscopic characterization provides detailed information regarding the carbon framework and electronic distribution within the molecule [7] [10]. The carbonyl carbon of the carboxylic acid group typically resonates at approximately 165-170 ppm, consistent with aromatic carboxylic acid derivatives [10]. The aromatic carbon atoms exhibit chemical shifts in the range of 115-160 ppm, with specific resonances reflecting the influence of substituent electronic effects [10].

The carbon atom bearing the trifluoromethyl group demonstrates characteristic coupling to fluorine nuclei, appearing as a quartet due to ³J(C-F) coupling [7]. This carbon typically resonates at approximately 130-140 ppm, with the exact chemical shift depending on the electronic environment [10]. The trifluoromethyl carbon itself exhibits a distinctive quartet at approximately 120-125 ppm due to ¹J(C-F) coupling, with a coupling constant of approximately 270-275 Hz [11].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C=O | 165-170 | s | Carboxylic acid carbonyl |

| C-CF₃ | 130-140 | q | ³J(C-F) coupling |

| CF₃ | 120-125 | q | ¹J(C-F) ~ 270 Hz |

| Aromatic C | 115-160 | s/d | Various substitution patterns |

¹⁹F NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy represents the most definitive analytical technique for characterizing the trifluoromethyl substituent in 4-Chloro-6-(trifluoromethyl)nicotinic acid. The high sensitivity and wide chemical shift range of fluorine nuclei provide unambiguous identification and quantification of fluorinated functional groups [11] [12] [13].

The trifluoromethyl group in 4-Chloro-6-(trifluoromethyl)nicotinic acid typically exhibits a single resonance in the ¹⁹F NMR spectrum, appearing as a sharp singlet due to rapid rotation around the C-CF₃ bond at room temperature [11] [12]. The chemical shift of the CF₃ group is highly dependent on the electronic environment created by neighboring substituents, with electron-withdrawing groups causing upfield shifts relative to more electron-rich environments [11].

For trifluoromethyl groups attached to pyridine rings, the typical chemical shift range extends from approximately -60 to -84 ppm relative to CFCl₃ [11] [12]. The specific chemical shift of the CF₃ group in 4-Chloro-6-(trifluoromethyl)nicotinic acid is influenced by the electron-withdrawing effects of both the pyridine nitrogen atom and the carboxylic acid functionality [11]. Research on related trifluoromethyl-substituted aromatic compounds indicates that the presence of multiple electron-withdrawing substituents typically results in upfield shifts within this range [14].

| Compound Type | ¹⁹F Chemical Shift (ppm) | Reference |

|---|---|---|

| CF₃-aromatics | -60 to -70 | [12] |

| CF₃-pyridines | -63 to -65 | [11] |

| CF₃-carboxylic acids | -74 to -76 | [11] |

| Trifluoroacetyl compounds | -73 to -84 | [11] |

The integration of the ¹⁹F NMR signal confirms the presence of three equivalent fluorine atoms, consistent with the trifluoromethyl functional group [13]. The absence of coupling to other nuclei in the ¹⁹F spectrum reflects the typical behavior of CF₃ groups, where rapid rotation averages magnetic interactions and results in sharp singlet resonances [11]. Temperature-dependent NMR studies could potentially reveal restricted rotation barriers, although such effects are typically observed only at very low temperatures for most trifluoromethyl-substituted aromatics [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Chloro-6-(trifluoromethyl)nicotinic acid provides detailed information regarding molecular ion stability and characteristic fragmentation pathways that are essential for structural confirmation and analytical method development [15] [16] . The fragmentation behavior of this compound reflects the combined influence of halogen substitution, trifluoromethyl functionality, and the carboxylic acid group on molecular ion stability and decomposition processes [15] [18].

The molecular ion [M+H]⁺ for 4-Chloro-6-(trifluoromethyl)nicotinic acid appears at m/z 226, corresponding to protonation under positive ion electrospray ionization conditions . The molecular ion typically exhibits moderate to strong intensity, reflecting the stabilizing influence of the aromatic pyridine ring system [15]. The presence of chlorine substitution results in the characteristic M+2 isotope peak at m/z 228 with approximately one-third the intensity of the molecular ion, providing definitive confirmation of monochlorinated species [19].

Primary fragmentation pathways involve the sequential loss of neutral molecules characteristic of substituted nicotinic acid derivatives [16] [20]. The most prominent fragmentation involves the loss of carbon dioxide (44 Da) from the molecular ion, yielding a fragment at m/z 182 [M+H-CO₂]⁺ [16]. This fragmentation represents α-cleavage at the carboxyl group and typically constitutes the base peak in the mass spectrum due to the stability of the resulting aromatic cation [16] [20].

| Fragment Ion | m/z | Neutral Loss | Relative Intensity | Mechanistic Pathway |

|---|---|---|---|---|

| [M+H]⁺ | 226 | - | Moderate-Strong | Molecular ion |

| [M+H-CO₂]⁺ | 182 | 44 (CO₂) | Strong (Base peak) | α-Cleavage of carboxyl |

| [M+H-CF₃]⁺ | 157 | 69 (CF₃) | Weak-Moderate | Loss of trifluoromethyl radical |

| [M+H-HF]⁺ | 206 | 20 (HF) | Weak | Loss of hydrogen fluoride |

| [M+H-Cl]⁺ | 191 | 35 (Cl) | Weak | Loss of chlorine radical |

Secondary fragmentation processes involve the elimination of substituent groups from the primary fragment ions [18]. The loss of the trifluoromethyl group (69 Da) from either the molecular ion or the decarboxylated fragment represents a significant but typically weaker fragmentation pathway [18]. This process occurs through homolytic cleavage of the C-CF₃ bond, generating a CF₃ radical and leaving a stabilized aromatic cation [18].

The pyridine ring system undergoes characteristic fragmentation patterns following the elimination of side chains [21]. Common pyridine-derived fragments appear at m/z values of 77, 78, and 106, corresponding to various ring-opening and rearrangement processes [20] [22]. The m/z 77 fragment corresponds to the benzyl cation equivalent (C₆H₅⁺), while m/z 78 represents the pyridine cation radical after loss of the carboxyl group [20].

Additional fragmentation pathways include the loss of hydrogen fluoride (20 Da) and hydrogen chloride (36 Da), although these processes typically exhibit lower intensity compared to the primary fragmentations [18]. The loss of small neutral molecules reflects the tendency of halogenated compounds to eliminate hydrogen halides under electron impact or collision-induced dissociation conditions [19].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant